molecular formula C18H19ClN2 B13942017 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine CAS No. 52018-89-0

2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine

Cat. No.: B13942017
CAS No.: 52018-89-0
M. Wt: 298.8 g/mol
InChI Key: MGCXKZBSZFFGLM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine is a synthetic indole derivative characterized by a 4-chlorophenyl substitution at the 2-position of the indole ring and an ethylamine side chain at the 3-position, with an additional alpha-ethyl group. This structural configuration confers unique physicochemical and pharmacological properties, distinguishing it from simpler indole-based compounds.

Properties

CAS No.

52018-89-0

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1H-indol-3-yl]butan-2-amine

InChI

InChI=1S/C18H19ClN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3

InChI Key

MGCXKZBSZFFGLM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Friedel–Crafts Acylation and Subsequent Reduction

  • Starting from commercially available 5-chloroindole-2-carboxylate derivatives, Friedel–Crafts acylation with appropriate acyl chlorides introduces a ketone group at the C3 position of the indole ring.
  • The ketone is then reduced using triethylsilane in the presence of trifluoroacetic acid to yield C3-alkylated indole carboxylates.
  • Hydrolysis under basic conditions converts esters to the corresponding indole-2-carboxylic acids.
  • Final amide coupling with substituted amines in the presence of coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF affords the target indole amides.

This method allows for precise control over alkyl substitution at C3 and introduction of electron-withdrawing groups at C5, such as chlorine, which are critical for biological activity.

Hemetsberger–Knittel Indole Synthesis

  • This method involves a Knoevenagel condensation between methyl 2-azidoacetate and substituted benzaldehydes to form methyl-2-azidocinnamate intermediates.
  • Thermal cyclization (thermolysis) of the azide leads to indole-2-carboxylates after electrophilic cyclization.
  • The regioselectivity of the indole substitution (e.g., 5- vs. 7-substituted) depends on reaction conditions.
  • Subsequent Friedel–Crafts acylation and amide coupling steps yield the desired indole-2-carboxamide derivatives.

This approach is useful for introducing various substituents on the aromatic ring and tailoring the indole core.

Specific Preparation of 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine

While direct literature on the exact compound "2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine" is sparse, closely related compounds and analogs have been synthesized using the above strategies with modifications as follows:

Starting Materials and Key Intermediates

  • 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid or its esters serve as key intermediates.
  • The 4-chlorophenyl substituent is introduced via amine coupling with 4-chlorophenylethanamine or related amines.
  • Alpha-ethyl substitution is achieved by Friedel–Crafts acylation with propionyl chloride followed by reduction to ethyl group at C3.

Amide Coupling

  • The carboxylic acid intermediate is coupled with 2-(4-chlorophenyl)ethanamine using BOP and DIPEA in anhydrous DMF at room temperature.
  • This step forms the ethanamine side chain linked to the indole core.

Data Table Summarizing Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Friedel–Crafts Acylation Acyl chloride (e.g., propionyl chloride), AlCl3, DCM, reflux 2–3 h 3-acyl-5-chloroindole-2-carboxylate ~70-85 Introduces C3 ketone group
2 Reduction Triethylsilane, CF3COOH, 0 °C to rt, 4–12 h 3-ethyl-5-chloroindole-2-carboxylate ~80-90 Converts ketone to ethyl group
3 Hydrolysis 3N NaOH, EtOH, reflux 2 h 5-chloro-3-ethylindole-2-carboxylic acid ~85 Converts ester to acid
4 Amide Coupling BOP, DIPEA, DMF, rt, 4–12 h 2-(4-chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine 60-75 Coupling with 2-(4-chlorophenyl)ethanamine

Research Discoveries and Optimization Insights

  • Regioselectivity : Hemetsberger–Knittel synthesis can produce regioisomers; reaction conditions must be optimized to favor 5-substituted indoles, which are precursors to the target compound.
  • Chain Length Effects : The length of the alkyl chain at C3 (ethyl in this case) critically influences biological activity and binding affinity in cannabinoid receptor studies, indicating the importance of precise alkylation.
  • Electron-Withdrawing Groups : The 4-chlorophenyl substituent acts as an electron-withdrawing group, enhancing receptor binding and biological activity, justifying its incorporation via amide coupling with 4-chlorophenylethanamine.
  • Purification : Products are typically purified by column chromatography or crystallization from nonpolar solvents to achieve high purity for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions.

    Medicine: The compound could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Molecular Weight Key Features
2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine Indole - 2-(4-Chlorophenyl)
- 3-(α-Ethyl-ethylamine)
C₁₆H₁₆ClN₂ ~277.8 High lipophilicity, metabolic stability
4-Chlorotryptamine (2447-16-7) Indole - 4-Chloro on indole
- 3-Ethylamine
C₁₀H₁₁ClN₂ 194.66 Simpler scaffold, lacks α-ethyl group
2-(4-Chlorophenyl)ethylamine (156-41-2) Phenethylamine - 4-Chlorophenyl
- Ethylamine
C₈H₁₀ClN 155.63 No indole ring; psychoactive potential
N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine (442671-12-7) Indole + Tetrazole - Tetrazole ring
- 2-Methyl indole
- 4-Chlorophenyl
C₂₇H₂₇ClN₆ 470.996 Bulky substituents; enhanced receptor affinity
2-(4-Chlorophenyl)-4-oxazolemethanamine (524070-34-6) Oxazole - 4-Chlorophenyl
- Methanamine
C₁₀H₉ClN₂O 208.65 Oxazole core; altered solubility

Key Observations:

  • Core Heterocycle : The target compound’s indole scaffold contrasts with oxazole () or tetrazole () derivatives. Indoles are associated with serotonin mimicry, while oxazoles may improve metabolic stability .
  • Halogenation : The 4-chlorophenyl group is a shared feature across compounds (e.g., ), which may enhance binding to hydrophobic pockets in target receptors.

Pharmacological Implications

  • Receptor Binding : The indole ring in the target compound and 4-Chlorotryptamine () suggests affinity for serotonin (5-HT) receptors. In contrast, phenethylamine derivatives () are more likely to interact with dopamine or trace amine-associated receptors.
  • Metabolic Stability: The α-ethyl group in the target compound likely extends half-life compared to non-alkylated analogs like 4-Chlorotryptamine, which lacks this substituent .
  • Selectivity : The tetrazole-containing compound () exhibits higher molecular weight (470.996) and bulkier substituents, which may improve selectivity for specific receptor subtypes but reduce blood-brain barrier penetration compared to the target compound.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 4-Chlorotryptamine 2-(4-Chlorophenyl)ethylamine Tetrazole Derivative
Molecular Weight ~277.8 194.66 155.63 470.996
LogP (Estimated) ~3.5–4.0 ~2.2 ~2.8 ~5.0
Water Solubility Low Moderate Moderate Very low
Metabolic Sites α-Ethyl (hindered) Ethylamine (vulnerable) Primary amine Tetrazole (stable)
  • Lipophilicity : The target compound’s higher logP (~3.5–4.0) compared to 4-Chlorotryptamine (~2.2) suggests better membrane permeability but may require formulation optimization for bioavailability.
  • Solubility: The oxazole derivative () and tetrazole analog () exhibit lower solubility due to non-polar substituents, whereas the target compound balances lipophilicity with moderate solubility.

Biological Activity

2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine, also known as a derivative of indole, has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine typically involves the alkylation of indole derivatives with appropriate alkyl halides. The introduction of the 4-chlorophenyl group is crucial for enhancing the compound's biological properties. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has shown that compounds similar to 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine exhibit significant antimicrobial properties. For example, derivatives tested against Staphylococcus aureus demonstrated notable inhibition of topoisomerase IV and DNA gyrase activities, which are critical for bacterial DNA replication.

Table 1: Inhibition Data Against S. aureus

CompoundIC50 (Topoisomerase IV)IC50 (DNA Gyrase)
2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamineTBDTBD
Ciprofloxacin1.70 ± 0.15 µg/mL3.55 ± 0.13 µg/mL

Note: TBD indicates that specific data for this compound is yet to be reported.

Antiviral Activity

In addition to antibacterial properties, this compound has been evaluated for antiviral activity against various viruses, including HIV-1. The mechanism involves interference with viral replication processes, although specific IC50 values for this compound remain to be elucidated in current studies.

The biological activity of 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine can be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an allosteric modulator at cannabinoid receptors (CB1), influencing signaling pathways that regulate neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : Inhibition of key enzymes involved in DNA replication in bacteria suggests a potential mechanism for its antimicrobial effects.

Case Studies

A recent study highlighted the synthesis and evaluation of several indole derivatives, including 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine. The study found that modifications at the phenyl ring significantly impact biological activity, emphasizing structure-activity relationships (SAR) in drug design.

Example Case Study

In a comparative study of various indole derivatives:

  • Compounds with electron-withdrawing groups at the para position showed enhanced activity against cancer cell lines.

Table 2: SAR Findings on Indole Derivatives

CompoundSubstituent PositionActivity (IC50)
APara0.48 µM
BMeta5.13 µM

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